Carindacillin(1-)
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Overview
Description
Carindacillin(1-) is a penicillinate anion. It is a conjugate base of a carindacillin.
Scientific Research Applications
Absorption Mechanism in Intestinal Cells
Carindacillin's absorption characteristics were extensively studied using Caco-2 cells, revealing insights into its uptake and transport mechanisms. It was found that Carindacillin (CIPC) is absorbed differently than its parent drug, carbenicillin (CBPC). Specifically, the absorption of CIPC is believed to be mediated by the monocarboxylic acid transport system, not by the oligopeptide transporter. This suggests a carrier-mediated transport contributing to the improved absorption of CIPC over CBPC (Li et al., 1999).
Efficacy in Chronic Pyelonephritis Treatment
A study conducted in 1978 examined the effectiveness of Carindacillin in treating chronic pyelonephritis. The treatment showed positive outcomes in a significant number of patients, many of whom had not responded well to previous antibiotic treatments. This underscores the potential of Carindacillin in managing chronic urinary tract infections, especially in cases resistant to other treatments (Michiels et al., 1978).
Pharmacokinetic Comparison with Carfecillin
Research comparing the pharmacokinetics of Carindacillin with another antibiotic, Carfecillin, in volunteers showed no significant differences in the pharmacokinetic parameters between these two carbenicillin esters. This study provides a comparative analysis of the drug disposition and metabolism of these compounds in the human body (Modr et al., 1977).
Role in the Intestinal Absorption Process
Another study focusing on the transport of Carindacillin in rat intestinal brush border membrane vesicles (BBMV) highlighted its carrier-mediated transport mechanism. The research showed that the modification of carbenicillin to Carindacillin significantly improved its absorption due to increased affinity to the monocarboxylic acid transport system (Li et al., 1999).
properties
Product Name |
Carindacillin(1-) |
---|---|
Molecular Formula |
C26H25N2O6S- |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/p-1/t18?,19-,20+,23-/m1/s1 |
InChI Key |
JIRBAUWICKGBFE-MNRDOXJOSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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